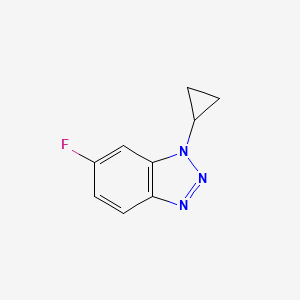

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

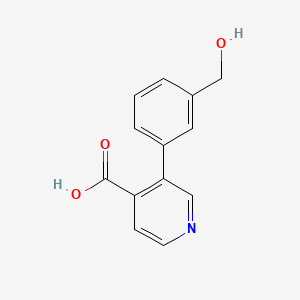

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole (C6FBT) is a heterocyclic compound with a five-membered ring containing one nitrogen, two carbon, and two fluorine atoms . It is a fluorinated benzotriazole derivative and has been the subject of numerous scientific studies due to its potential applications in various areas, such as organic synthesis, pharmaceuticals, materials science, and biochemistry.

Synthesis Analysis

The synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole involves several structural variations. For instance, ciprofloxacin, a compound related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole, was modified with thiazole/benzothiazole diazonium chloride, leading to novel derivatives with potential applications in medicinal chemistry .Molecular Structure Analysis

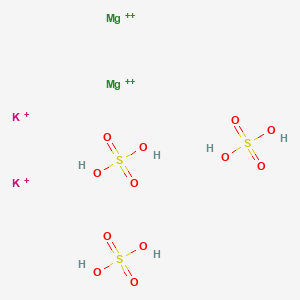

The molecular formula of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is C9H8FN3 . The InChIKey is APVNCXZNFSZHQH-UHFFFAOYSA-N . The Canonical SMILES is C1CC1N2C3=C (C=CC (=C3)F)N=N2 .Chemical Reactions Analysis

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a drug in pharmaceuticals. Its unique properties make it suitable for use as a fluorescent probe in biochemistry and as a reagent in materials science.Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is 177.18 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 177.07022543 g/mol . The Topological Polar Surface Area is 30.7 Ų . The Heavy Atom Count is 13 . The Formal Charge is 0 . The Complexity is 207 .Aplicaciones Científicas De Investigación

Antibiotics and Antimicrobials

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole has been investigated for its potential as an antimicrobial agent. Researchers have explored its chemical synthesis and chemotherapeutic properties, particularly in hybrid molecules with fluoroquinolones . These hybrids show promise in overcoming antibiotic resistance and could lead to novel antimicrobial therapies.

Organic Synthesis

The compound’s unique structure makes it valuable in organic synthesis. Researchers have used it as a building block for constructing more complex molecules. Its cyclopropyl and fluoro substituents contribute to diverse reactivity patterns, allowing for versatile transformations .

Pharmaceuticals

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole derivatives may find applications in drug development. By modifying the benzotriazole scaffold, scientists can tailor properties such as solubility, bioavailability, and target specificity. These modifications could lead to new pharmaceutical agents .

Materials Science

The compound’s fluorine substitution enhances its electronic properties, making it interesting for materials science. It could serve as a precursor for functional materials, including polymers, liquid crystals, or semiconductors. Researchers continue to explore its potential in this field .

Biochemistry

Given its heterocyclic nature, 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole might interact with biological macromolecules. Investigating its binding affinity to enzymes, receptors, or nucleic acids could reveal novel therapeutic targets or diagnostic tools .

Antineoplastic Agents

Although not directly studied for anticancer activity, related fluoroquinolone hybrids have shown promise as antineoplastic agents. Researchers have identified molecules with inhibitory effects on topoisomerase II, a target relevant in cancer treatment .

Direcciones Futuras

The future directions of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole research could involve further exploration of its potential applications in various areas such as organic synthesis, pharmaceuticals, materials science, and biochemistry. Additionally, the synthesis of novel derivatives and the investigation of their properties could be a promising direction .

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluorobenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h1,4-5,7H,2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVNCXZNFSZHQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC(=C3)F)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742839 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365271-45-9 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B578112.png)

![Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B578113.png)

![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)